molecular formula C26H23NO7S B281400 Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281400
M. Wt: 493.5 g/mol
InChI Key: NNLABTZWIDKHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MBMS, is a chemical compound that belongs to the class of benzofuran derivatives. It is widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned earlier. Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to bind to proteins and nucleic acids, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the activity of certain enzymes involved in inflammation and pain. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its unique biochemical and physiological effects. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is relatively easy to synthesize and can be used as a building block for the synthesis of other biologically active compounds. However, one limitation of using Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in scientific research. One direction is the further study of its biological activity and mechanism of action. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could be used as a tool for the development of new drugs for the treatment of various diseases. Finally, the synthesis of new derivatives of Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could lead to the development of compounds with enhanced biological activity and reduced toxicity.

Synthesis Methods

Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step reaction process. The first step involves the preparation of 5-(benzoyl)amino-2-methylbenzofuran-3-carboxylic acid. This is followed by the reaction of the acid with 4-ethoxyaniline in the presence of a coupling reagent to form the intermediate product. The final step involves the reaction of the intermediate with methyl chloroformate to yield Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are important in the regulation of physiological processes. Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been used as a fluorescent probe to study the binding interactions of proteins and nucleic acids. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been used as a building block for the synthesis of other biologically active compounds.

properties

Molecular Formula

C26H23NO7S

Molecular Weight

493.5 g/mol

IUPAC Name

methyl 5-[benzoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H23NO7S/c1-4-33-20-11-13-21(14-12-20)35(30,31)27(25(28)18-8-6-5-7-9-18)19-10-15-23-22(16-19)24(17(2)34-23)26(29)32-3/h5-16H,4H2,1-3H3

InChI Key

NNLABTZWIDKHKI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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